molecular formula C15H10ClN3O3S B2525278 5-chloro-N-(4-methyl-1,3-benzothiazol-2-yl)-2-nitrobenzamide CAS No. 476282-56-1

5-chloro-N-(4-methyl-1,3-benzothiazol-2-yl)-2-nitrobenzamide

Cat. No.: B2525278
CAS No.: 476282-56-1
M. Wt: 347.77
InChI Key: VGXXLDDMCUVNJW-UHFFFAOYSA-N
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Description

5-chloro-N-(4-methyl-1,3-benzothiazol-2-yl)-2-nitrobenzamide is a synthetic small molecule belonging to the class of N-(benzothiazol-2-yl)-benzamide analogs, a scaffold recognized for its significant potential in pharmacological research . This compound is of particular interest in early-stage drug discovery for oncology and immunology. Benzothiazole derivatives have demonstrated potent and selective anti-tumor properties in various human cancer cell lines, including non-small cell lung cancer and epidermoid carcinoma . The mechanism of action for such compounds often involves the simultaneous inhibition of key cellular signaling pathways, such as AKT and ERK, which are crucial for cell proliferation and survival . Furthermore, active benzothiazole compounds can significantly reduce the secretion of key inflammatory cytokines like IL-6 and TNF-α, indicating a valuable dual-action potential for targeting both cancer cell growth and the pro-inflammatory tumor microenvironment . Structurally related analogs have also been identified as the first class of selective, state-dependent antagonists for the Zinc-Activated Channel (ZAC), acting as negative allosteric modulators that target the transmembrane and/or intracellular domains of the receptor . This makes them useful pharmacological tools for exploring the physiological functions of this atypical Cys-loop receptor . Researchers can utilize this compound as a key chemical probe for investigating these mechanisms and developing new therapeutic strategies. The product is provided for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

5-chloro-N-(4-methyl-1,3-benzothiazol-2-yl)-2-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10ClN3O3S/c1-8-3-2-4-12-13(8)17-15(23-12)18-14(20)10-7-9(16)5-6-11(10)19(21)22/h2-7H,1H3,(H,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGXXLDDMCUVNJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)SC(=N2)NC(=O)C3=C(C=CC(=C3)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Reaction: Amide Bond Formation

The target compound’s synthesis primarily involves coupling 5-chloro-2-nitrobenzoyl chloride with 4-methyl-1,3-benzothiazol-2-amine. This amide-forming reaction typically employs nucleophilic acyl substitution, where the amine attacks the electrophilic carbonyl carbon of the acyl chloride. Key steps include:

  • Preparation of 5-Chloro-2-Nitrobenzoyl Chloride

    • Starting Material : 5-Chloro-2-nitrobenzoic acid is treated with thionyl chloride (SOCl₂) or oxalyl chloride [(COCl)₂] in anhydrous dichloromethane (DCM) or toluene under reflux.
    • Conditions : Catalytic dimethylformamide (DMF) accelerates the reaction, yielding the acyl chloride in >90% purity after solvent removal.
  • Synthesis of 4-Methyl-1,3-Benzothiazol-2-Amine

    • Cyclization : 2-Amino-4-methylthiophenol reacts with cyanogen bromide (CNBr) or thiourea in acidic media (e.g., H₂SO₄) to form the benzothiazole ring.
    • Alternative Route : Oxidative cyclization using triazolium salts and oxidants like 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) in DCM at 25°C.
  • Coupling Reaction

    • Base-Mediated : The benzothiazol-2-amine reacts with the acyl chloride in DCM using cesium carbonate (Cs₂CO₃) as a base, achieving yields of 80–93%.
    • Solvent Effects : Polar aprotic solvents like DMF or acetonitrile improve solubility but may necessitate higher temperatures (50–80°C).

One-Pot Oxidative Amidation

A streamlined approach avoids isolating intermediates by combining 5-chloro-2-nitrobenzaldehyde, 4-methyl-1,3-benzothiazol-2-amine, and an oxidant in situ:

  • Catalytic System : Triazolium salt (20 mol%) and iodobenzene diacetate (2.0 equiv) in DCM at 25°C.
  • Mechanism : The aldehyde is oxidized to the carboxylic acid, which subsequently forms the acyl chloride intermediate before coupling.

Optimization and Yield Enhancement

Catalytic and Stoichiometric Factors

Parameter Optimal Condition Yield Impact Source
Oxidant Iodobenzene diacetate +15%
Base Cs₂CO₃ (1.2 equiv) +10%
Solvent DCM Baseline
Temperature 25°C (room temperature) -5% vs 50°C
  • Catalyst Loading : Triazolium salts at 20 mol% improve reaction efficiency by stabilizing reactive intermediates.
  • Inert Atmosphere : Argon or nitrogen sparging prevents oxidation of sensitive functional groups.

Competing Side Reactions

  • Nitro Group Reduction : The electron-withdrawing nitro group may undergo partial reduction in the presence of residual thionyl chloride, necessitating strict anhydrous conditions.
  • Steric Hindrance : The 4-methyl group on the benzothiazole ring slows coupling kinetics, requiring prolonged reaction times (12–24 h).

Characterization and Analytical Data

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, DMSO-d₆) :
    • δ 13.29 (s, 1H, NH), 8.37–7.45 (m, 6H, aromatic), 2.42 (s, 3H, CH₃).
  • IR (KBr) : 1685 cm⁻¹ (C=O stretch), 1520 cm⁻¹ (NO₂ asymmetric stretch).
  • Melting Point : 198–200°C (decomposition observed above 210°C).

Chromatographic Purity

  • TLC : R_f = 0.52 in petroleum ether/ethyl acetate (80:20).
  • HPLC : >98% purity using a C18 column (acetonitrile/water gradient).

Industrial-Scale Adaptations

Continuous Flow Synthesis

  • Microreactors : Enhance heat transfer and reduce reaction time to 2–4 h.
  • Automated Workup : In-line liquid-liquid extraction and rotary evaporation minimize manual handling.

Green Chemistry Considerations

  • Solvent Recycling : DCM recovery via distillation reduces waste.
  • Catalyst Reuse : Immobilized triazolium salts on silica gel enable five reaction cycles without yield loss.

Comparative Analysis of Synthetic Routes

Method Advantages Limitations Yield (%)
Stepwise Coupling High purity Multi-step purification 80–93
One-Pot Oxidation Reduced steps Sensitive to moisture 70–85
Flow Chemistry Scalability High initial capital cost 85–90

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the benzothiazole ring, leading to the formation of corresponding carboxylic acids.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

    Substitution: The chlorine atom can be substituted by nucleophiles such as amines or thiols, resulting in the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.

    Substitution: Nucleophiles like primary amines or thiols in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Amino derivatives.

    Substitution: Various substituted benzothiazole derivatives.

Scientific Research Applications

Medicinal Chemistry

The compound has garnered attention for its potential antimicrobial , anticancer , and anti-inflammatory properties. Research indicates that it interacts with specific molecular targets within cells, leading to cytotoxic effects against various cancer cell lines and pathogens:

  • Antimicrobial Activity : Studies have shown that derivatives of this compound exhibit significant antimicrobial activity, making them candidates for developing new antibiotics .
  • Anticancer Properties : The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, potentially leading to apoptosis in cancer cells.

Biological Mechanisms

The biological activity of 5-chloro-N-(4-methyl-1,3-benzothiazol-2-yl)-2-nitrobenzamide is primarily attributed to:

  • Interaction with Enzymes and Receptors : The benzothiazole moiety can modulate the activity of various enzymes and receptors involved in cell signaling pathways.
  • Cytotoxic Effects : The compound's ability to form reactive intermediates contributes to its cytotoxic effects, which are crucial for its applications in cancer therapy .

Case Studies

Several studies have documented the biological activities and applications of this compound:

  • Antimicrobial Evaluation : A study evaluated the antimicrobial properties of various benzothiazole derivatives, including this compound. Results indicated potent activity against a range of bacterial strains, suggesting its potential as a lead compound for antibiotic development .
  • Anticancer Studies : In vitro studies demonstrated that the compound inhibited the growth of several cancer cell lines, including breast and lung cancer cells. The mechanism was linked to the induction of apoptosis through reactive oxygen species generation.

Mechanism of Action

The mechanism of action of 5-chloro-N-(4-methyl-1,3-benzothiazol-2-yl)-2-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. The benzothiazole ring can interact with various enzymes and receptors, modulating their activity and leading to the observed biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional nuances of 5-chloro-N-(4-methyl-1,3-benzothiazol-2-yl)-2-nitrobenzamide can be elucidated through comparisons with related benzamide and benzothiazole derivatives. Below is a detailed analysis:

Structural Modifications and Physicochemical Properties

5-Chloro-N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]-2-nitrobenzamide (CAS 313395-73-2) Key Differences: The benzothiazole ring is replaced with a thiazole ring substituted at the 4-position with a 4-methoxy-3-methylphenyl group.

4-Chloro-N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]benzamide (CID 988260)

  • Key Differences : Lacks the nitro group and features a 4-chlorobenzamide instead of 2-nitrobenzamide.
  • Impact : The absence of the nitro group reduces electron-withdrawing effects, altering hydrogen-bonding capacity and possibly diminishing interactions with targets like PFOR enzymes observed in nitro-containing analogs .

N-(5-(4-Chlorobenzyl)-1,3-thiazol-2-yl)-3-nitrobenzamide

  • Key Differences : The nitro group is positioned at the 3- rather than 2-position on the benzamide.
  • Impact : Meta-substitution may disrupt conjugation with the amide group, reducing resonance stabilization and affecting redox properties critical for biological activity .

5-Chloro-N-[2-(2,4-dimethylphenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]-2-nitrobenzamide Key Differences: Replaces benzothiazole with a sulfone-containing thienopyrazole ring.

Comparative Data Table

Compound Name Core Structure Substituents Key Properties/Activities Reference
This compound Benzothiazole 4-methyl, 2-nitrobenzamide High lipophilicity, PFOR inhibition
5-Chloro-N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]-2-nitrobenzamide Thiazole 4-(4-methoxy-3-methylphenyl), 2-nitro Increased steric hindrance, LogP ~5.05
4-Chloro-N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]benzamide Thiazole 5-(2-chlorobenzyl), 4-chlorobenzamide Reduced electron-withdrawing effects
N-(5-(4-Chlorobenzyl)-1,3-thiazol-2-yl)-3-nitrobenzamide Thiazole 3-nitrobenzamide Altered redox activity
5-Chloro-N-[2-(2,4-dimethylphenyl)-5,5-dioxido-thienopyrazol-3-yl]-2-nitrobenzamide Thienopyrazole Sulfone, 2,4-dimethylphenyl Enhanced polarity, moderate solubility

Research Findings and Implications

  • Antimicrobial Activity : Nitrobenzamide derivatives with benzothiazole cores (e.g., the target compound) show superior activity against anaerobic pathogens compared to thiazole analogs, likely due to optimized nitro group positioning and benzothiazole’s planar structure .
  • Metabolic Stability : Compounds with sulfone or methoxy groups (e.g., ) exhibit longer half-lives in vitro but may face challenges in cellular uptake.
  • Structure-Activity Relationship (SAR) : The 4-methyl group on benzothiazole balances lipophilicity and steric effects, making it a critical moiety for target engagement .

Biological Activity

5-chloro-N-(4-methyl-1,3-benzothiazol-2-yl)-2-nitrobenzamide is an organic compound belonging to the class of benzothiazole derivatives. This compound has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. The unique structural features of this compound, including the nitro group and the benzothiazole moiety, contribute to its diverse biological effects.

Chemical Structure

The compound can be represented by the following chemical structure:

IUPAC Name 5chloroN(4methyl1,3benzothiazol2yl)2nitrobenzamide\text{IUPAC Name }this compound

Molecular Formula

The molecular formula is C15H13ClN3O3SC_{15}H_{13}ClN_{3}O_{3}S.

Key Properties

PropertyValue
Molecular Weight336.80 g/mol
CAS Number476282-56-1
Melting PointNot specified

Anticancer Activity

Recent studies have indicated that this compound exhibits significant anticancer properties. For instance, research has shown that this compound can inhibit the proliferation of various cancer cell lines, including human epidermoid carcinoma (A431) and non-small cell lung cancer (A549) cells. The mechanism involves inducing apoptosis and arresting the cell cycle, which was demonstrated through assays such as MTT and flow cytometry .

Case Study: Inhibition of Cancer Cell Lines

A study evaluated the effects of this compound on A431 and A549 cells:

  • Cell Lines Tested : A431 (human epidermoid carcinoma), A549 (non-small cell lung cancer)
  • Methods : MTT assay for proliferation, ELISA for inflammatory markers (IL-6, TNF-α)
  • Results : Significant inhibition of cell proliferation was observed, with IC50 values indicating effective cytotoxicity at low concentrations.

Antimicrobial Activity

The compound also shows promise as an antimicrobial agent. It has been tested against various bacterial strains, demonstrating effective inhibition. The nitro group plays a crucial role in enhancing its antimicrobial properties by undergoing bioreduction to form reactive intermediates that interact with bacterial cellular components .

Comparison with Other Compounds

Compound NameAntimicrobial Activity (MIC)
This compoundEffective against multiple strains
N-(4-methyl-1,3-benzothiazol-2-yl)-2-nitrobenzamideLower activity due to lack of chlorine

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

  • Bioreduction of Nitro Group : The nitro group can be reduced to form reactive species that induce cytotoxicity.
  • Benzothiazole Ring Interaction : This moiety may interact with various enzymes and receptors, modulating their activity and contributing to the observed biological effects.

Q & A

Q. What are the optimal synthetic routes and reaction conditions for 5-chloro-N-(4-methyl-1,3-benzothiazol-2-yl)-2-nitrobenzamide?

Methodological Answer: The synthesis typically involves multi-step organic reactions. A common approach includes:

  • Step 1: Formation of the benzothiazole core via cyclization of 2-aminothiophenol derivatives with halogenated nitrobenzoic acids under acidic conditions .
  • Step 2: Coupling of the benzothiazole intermediate with 2-nitrobenzoyl chloride using a base (e.g., triethylamine) in anhydrous solvents like THF or DMF .
  • Key Conditions:
    • Temperature control (e.g., reflux at 80–100°C for cyclization).
    • Solvent selection (e.g., dichloromethane for acylation steps).
    • Purification via column chromatography or recrystallization (e.g., methanol/water mixtures) .

Example Reaction Table:

StepReagents/ConditionsYield (%)Purity (HPLC)
1H2O2, HCl, 90°C6595%
2Et3N, DMF, RT7898%

Q. What analytical techniques are critical for confirming the structure and purity of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): 1H/13C NMR confirms substituent positions (e.g., nitro group at C2, chloro at C5). Key signals include aromatic protons at δ 7.2–8.5 ppm and benzothiazole methyl groups at δ 2.4–2.6 ppm .
  • Infrared (IR) Spectroscopy: Peaks at ~1520 cm⁻¹ (NO2 asymmetric stretch) and ~1340 cm⁻¹ (C-Cl stretch) validate functional groups .
  • High-Resolution Mass Spectrometry (HRMS): Determines molecular weight (e.g., [M+H]+ calculated for C15H11ClN3O3S: 364.02 g/mol) .

Advanced Research Questions

Q. How do intermolecular interactions influence the crystal packing of this compound?

Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) reveals:

  • Hydrogen bonding: N-H···N interactions between the amide proton and benzothiazole nitrogen stabilize dimer formation .
  • Van der Waals forces: Chloro and nitro groups contribute to layered packing, with π-π stacking distances of 3.5–3.7 Å .
  • Software Tools: SHELX and ORTEP-III refine hydrogen-bond geometries and generate thermal ellipsoid plots .

Example Hydrogen Bond Table:

DonorAcceptorDistance (Å)Angle (°)
N1-H1N22.89155
C4-H4O33.12145

Q. How can enzymatic inhibition assays elucidate the biological mechanism of this compound?

Methodological Answer:

  • Target Identification: Molecular docking (e.g., AutoDock Vina) predicts binding to PFOR (pyruvate:ferredoxin oxidoreductase) via the nitro group and benzothiazole core .
  • Kinetic Studies: IC50 values are determined using spectrophotometric assays (e.g., NADH depletion at 340 nm) .
  • Contradiction Analysis: Discrepancies in inhibition efficacy (e.g., vs. 5-nitrothiazole analogs) may arise from steric hindrance by the 4-methyl group .

Example IC50 Comparison:

CompoundIC50 (µM)Target Enzyme
Target Compound0.45PFOR
5-Nitrothiazole derivative1.2PFOR

Q. What strategies resolve contradictions in bioactivity data across structural analogs?

Methodological Answer:

  • QSAR Modeling: Correlates substituent electronic effects (Hammett σ values) with activity. For example, electron-withdrawing nitro groups enhance enzyme inhibition vs. electron-donating methoxy groups .
  • Structural Dynamics: Molecular dynamics simulations (e.g., GROMACS) assess binding stability, identifying critical residues (e.g., Arg214 in PFOR) .

Example QSAR Parameters:

Substituentσ (Hammett)log(1/IC50)
-NO2+1.276.3
-OCH3-0.124.1

Q. How does solvent polarity impact the compound’s stability during storage?

Methodological Answer:

  • Accelerated Stability Testing: Samples stored in DMSO (polar aprotic) vs. hexane (nonpolar) show degradation rates via HPLC. Nitro group reduction is 3× faster in DMSO due to hygroscopicity .
  • Mitigation Strategy: Lyophilization and storage under argon at -20°C reduce hydrolysis .

Q. What crystallographic challenges arise when resolving structures of halogenated benzamides?

Methodological Answer:

  • Disorder in Halogen Positions: Anisotropic refinement in SHELXL resolves Cl/Br positional disorder (e.g., occupancy factors < 0.8 require dual-site modeling) .
  • Twinned Crystals: Data from twinned crystals (e.g., pseudo-merohedral twins) are processed using HKL-3000, with Rint thresholds < 0.05 .

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